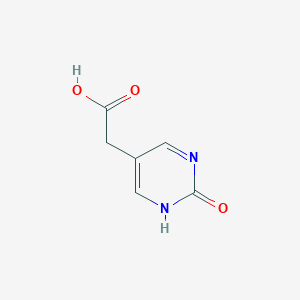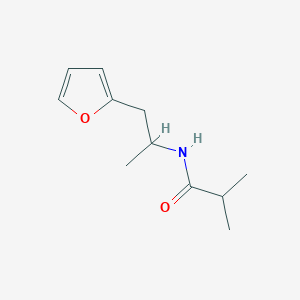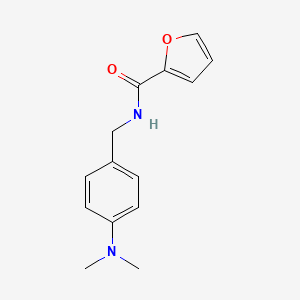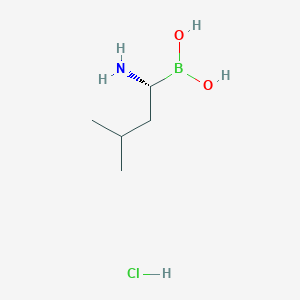
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring fused with an acetic acid moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of β-ketoesters, aldehydes, and urea under acidic conditions . For example, a typical synthesis might involve the reaction of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride.
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones, including 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid, can be optimized using solvent-free conditions and reusable catalysts. For instance, the use of Montmorillonite-KSF as a catalyst has been reported to provide high yields and short reaction times . This method is not only efficient but also environmentally friendly, aligning with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted pyrimidinones.
Aplicaciones Científicas De Investigación
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including cancer treatment and antimicrobial therapies.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals, contributing to the synthesis of drugs and plant protection agents.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antitumor activity may be attributed to the inhibition of enzymes involved in cell proliferation, while its antibacterial activity could result from the disruption of bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid include other dihydropyrimidinones such as:
- 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivatives
- 5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl-acetic acid derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with biological targets. Its combination of a pyrimidine ring with an acetic acid moiety provides distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C6H6N2O3 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2-(2-oxo-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)1-4-2-7-6(11)8-3-4/h2-3H,1H2,(H,9,10)(H,7,8,11) |
Clave InChI |
FVGPOMMNQJCPPO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=O)N1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)

![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)





![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)


![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
